4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a morpholinosulfonyl group, a thieno[3,4-c]pyrazole ring, and an o-tolyl group . These groups are commonly found in diverse chemical compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would depend on the relative positions of these groups on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic , which would influence the compound’s solubility and reactivity.Scientific Research Applications
Anti-Breast Cancer Agent
Novel compounds related to 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and evaluated for anti-breast cancer activity. One such compound exhibited better activity against MCF-7 breast cancer cells compared to standard drugs, suggesting potential as a potent anti-breast cancer agent (Kumar et al., 2021).
Heterocyclic Synthesis
This compound is involved in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using compounds with similar structures, leading to the creation of various derivatives including pyrazoles and pyrimidines (Mohareb et al., 2004).
Glycoprotein IIb/IIIa Receptor Antagonist
Compounds structurally related to this compound have shown potential as novel platelet glycoprotein IIb/IIIa receptor antagonists, which could be useful in treating thrombotic diseases (Banno et al., 1999).
Antiobesity Activity
Some analogues have been synthesized for appetite suppression and body weight reduction in animal models, showing significant in vivo antiobesity activity. This is attributed to their antagonistic activity against CB1 receptors (Srivastava et al., 2007).
Anticancer Activity
The compound has been used as a backbone structure in the synthesis of potent anticancer drugs. One derivative showed high tumor-specificity, comparable to doxorubicin, without inducing apoptosis. This suggests its potential in designing new anticancer drugs (Shi et al., 2018).
Antimicrobial Activity
Pyrazole-containing s-triazine derivatives synthesized using compounds with similar structures have shown promising antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown significant vasodilation properties in isolated thoracic aortic rings of rats. They are considered potential vasorelaxant agents (Hassan et al., 2014).
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-16-4-2-3-5-21(16)27-22(19-14-33(29)15-20(19)25-27)24-23(28)17-6-8-18(9-7-17)34(30,31)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHAUWJAPNGMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.